

using 8-methoxy-2H-chromene-3-carbonitrile as a research biochemical

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Compound of Interest

Compound Name: 8-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1362059

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An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: 8-methoxy-2H-chromene-3-carbonitrile

Executive Overview: Unveiling the Potential of a Versatile Scaffold

8-methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8) is a heterocyclic compound belonging to the chromene family.^[1] While modest in its own direct biological activity, its true value in the research and drug development landscape lies in its role as a highly versatile synthetic intermediate and molecular scaffold. The chromene nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products like flavonoids and tocopherols, and a vast array of synthetic compounds with significant pharmacological properties.^{[2][3]}

This guide provides a technical framework for utilizing **8-methoxy-2H-chromene-3-carbonitrile** as a starting point for synthesizing novel derivatives. We will explore its application in the development of potential anticancer agents, with detailed protocols for derivative synthesis and subsequent *in vitro* screening. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Profile and Handling

Proper characterization and handling are paramount for experimental success and safety.

Property	Value	Source
CAS Number	57543-69-8	[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.2 g/mol	[1]
Appearance	Typically a solid (powder/crystals)	[4]
Purity	>96% (typical for research grade)	[5]
Solubility	Soluble in DMSO, ethanol, and other common organic solvents. Aqueous solubility is expected to be low.	[6]

Storage and Handling:

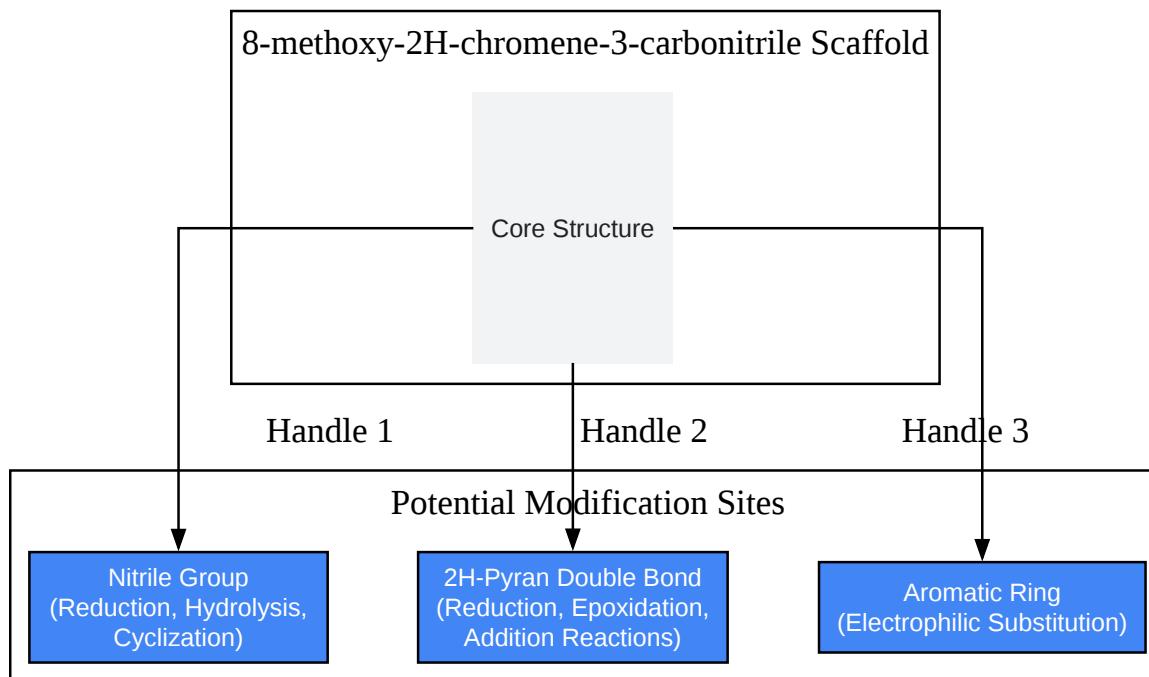
- Storage: Store in a cool, dry, and dark place at 2-8°C to prevent degradation. The container should be tightly sealed.
- Safety: As a nitrile-containing compound, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Scaffold for Medicinal Chemistry

The **8-methoxy-2H-chromene-3-carbonitrile** structure is primed for chemical modification. The methoxy group, the nitrile function, and the double bond within the pyran ring serve as strategic handles for introducing chemical diversity. This allows for the systematic exploration of

structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties of the resulting derivatives.[7][8]

The primary application is in building libraries of novel compounds for screening against various biological targets.



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Caption: Key reactive sites on the **8-methoxy-2H-chromene-3-carbonitrile** scaffold.

Application in Anticancer Drug Discovery

The chromene scaffold is frequently associated with potent anticancer activity.[9] Derivatives have been shown to function through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinase activity, ultimately leading to cell cycle arrest and apoptosis.[6][10] The workflow below outlines a typical path from the starting scaffold to a potential lead compound.



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Caption: A typical workflow for anticancer drug discovery using a core scaffold.

Protocol 1: Synthesis of 2-Amino-4-Aryl-8-methoxy-4H-chromene-3-carbonitrile Derivatives

This protocol describes a one-pot, multi-component reaction, a common and efficient method for generating a library of chromene derivatives for screening.[11][12] This approach leverages the reactivity of the starting materials to build molecular complexity in a single step.

Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of a nucleophile (in this case, the hydroxyl group of a naphthol or similar phenol, which cyclizes to form the chromene ring). Piperidine acts as a basic catalyst to facilitate these steps.

Materials:

- **8-methoxy-2H-chromene-3-carbonitrile** is related, but for this synthesis, we start with its precursors to build diversity.
- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- Malononitrile
- Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
- Piperidine (catalyst)
- Ethanol (solvent)
- Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser

- Thin Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

Step-by-Step Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-hydroxy-3-methoxybenzaldehyde (10 mmol), an aromatic aldehyde of choice (10 mmol), and malononitrile (10 mmol) in 30 mL of ethanol.
- Catalyst Addition: To the stirred suspension, add 0.5 mL of piperidine. The catalyst deprotonates the active methylene group of malononitrile, initiating the reaction cascade.
- Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehydes indicates reaction completion.
- Isolation: After cooling to room temperature, a solid product will often precipitate. Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst.
- Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
- Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][11]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a reliable method to assess the cytotoxic effects of the newly synthesized chromene derivatives on cancer cell lines.[13]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or cytostatic effects.

Materials:

- Synthesized chromene derivatives, dissolved in DMSO to create 10 mM stock solutions.
- Human cancer cell lines (e.g., T47D, MCF-7 for breast cancer; HCT-116 for colon cancer).
[\[11\]](#)[\[13\]](#)
- Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
- 96-well cell culture plates.
- MTT solution (5 mg/mL in PBS).
- DMSO (cell culture grade).
- Multi-channel pipette and plate reader (570 nm).
- Positive control (e.g., Doxorubicin).

Step-by-Step Procedure:

- Cell Seeding: Seed 1×10^4 cells per well in a 96-well plate in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 μL of the medium containing the compounds at various concentrations (e.g., ranging from 0.1 μM to 100 μM). Include "vehicle control" wells containing only 0.1% DMSO.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
 - Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Application in Protein Kinase Inhibitor Discovery

Dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.^[6] Chromene derivatives have shown inhibitory activity against several kinases, including CDK5 and Pim1.^[14]

Protocol 3: General In Vitro Kinase Inhibition Assay (Conceptual)

Commercial kits (e.g., ADP-Glo™, Z'-LYTE™) provide the most straightforward method for screening compounds against a panel of kinases. The following is a conceptual protocol based on the principle of the ADP-Glo™ assay.

Rationale: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. In the ADP-Glo™ system, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase-based reaction. The resulting luminescence is proportional to the initial kinase activity. A potent inhibitor will result in a low luminescence signal.

Materials:

- Purified recombinant protein kinase (e.g., HsPim1).

- Kinase-specific substrate and cofactors (e.g., ATP).
- ADP-Glo™ Kinase Assay Kit (or similar).
- Synthesized chromene derivatives in DMSO.
- White, opaque 96- or 384-well plates.
- Luminometer.

Step-by-Step Procedure:

- Kinase Reaction: Set up the kinase reaction in a well by combining the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow for phosphorylation.
- ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and to drive the luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Signal Measurement: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Compound ID	Test Concentration (μM)	% Kinase Inhibition	IC ₅₀ (μM)
Derivative 1	1	85%	0.45
Derivative 2	1	22%	>10
Staurosporine	0.1	98%	0.01

Conclusion and Future Perspectives

8-methoxy-2H-chromene-3-carbonitrile is a valuable and accessible starting material for medicinal chemistry programs. Its utility as a scaffold for generating diverse libraries of compounds makes it a powerful tool in the search for novel therapeutics, particularly in oncology. The protocols detailed here provide a foundational framework for synthesizing and evaluating derivatives for cytotoxicity and kinase inhibition. Future research could expand the application of this scaffold to other therapeutic areas where chromenes have shown promise, such as in the development of antimicrobial, anti-inflammatory, or antiviral agents.[2]

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